N-benzyl-3-methoxybenzamide CAS 82082-48-2 physical properties
N-benzyl-3-methoxybenzamide CAS 82082-48-2 physical properties
An In-depth Technical Guide to the Physical Properties of N-benzyl-3-methoxybenzamide (CAS 82082-48-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-3-methoxybenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a detailed overview of the known and predicted physicochemical properties of N-benzyl-3-methoxybenzamide. In light of the limited publicly available experimental data for this specific compound, this guide integrates theoretical predictions with empirical data from structurally analogous compounds to offer a robust profile. Furthermore, it outlines standard experimental protocols for the determination of key physical properties, providing a framework for its characterization in a research and development setting.
Introduction and Molecular Structure
N-benzyl-3-methoxybenzamide (CAS: 82082-48-2) belongs to the N-substituted benzamide class of organic compounds. Its structure features a central amide functional group linking a 3-methoxy-substituted phenyl ring to a benzyl group.[1] The presence of two aromatic rings, a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a methoxy group bestows upon it a specific set of physicochemical characteristics that influence its behavior in various chemical and biological systems.
The molecular structure dictates properties such as solubility, lipophilicity, and crystal packing, which are critical parameters in drug design and materials engineering. The methoxy group at the meta-position of the benzoyl ring and the flexible benzyl moiety are key determinants of its conformational landscape and intermolecular interactions.
Core Physicochemical Properties
A consolidated summary of the core physicochemical properties of N-benzyl-3-methoxybenzamide is presented below. This table distinguishes between computationally predicted values and experimental data available for closely related compounds, which provide valuable context.
| Property | Value | Data Type / Source |
| CAS Number | 82082-48-2 | Experimental[1] |
| Molecular Formula | C₁₅H₁₅NO₂ | Experimental[1] |
| Molecular Weight | 241.29 g/mol | Calculated[1] |
| Appearance | White to off-white solid (Expected) | Inferred from analogous compounds[2] |
| Melting Point | Not experimentally determined. Expected range: 100-140 °C. | Inferred. For comparison, 3-methoxybenzamide: 132.5-135.5 °C; N-benzylbenzamide: 104-106 °C.[3] |
| Boiling Point | Not experimentally determined. | - |
| LogP (Octanol/Water) | 3.016 | Predicted |
| Polar Surface Area (PSA) | 38.33 Ų | Predicted |
| Solubility | Low in water (predicted); Soluble in organic solvents (expected). | Inferred from high LogP and data on similar compounds.[3] |
| Storage Temperature | 2-8°C (Refrigerator) | Supplier recommendation[1] |
In-depth Analysis of Key Physical Properties
Melting Point and Solid-State Characteristics
The melting point of a crystalline solid is a measure of the energy required to overcome the crystal lattice forces. For N-benzyl-3-methoxybenzamide, the combination of aromatic rings allows for π-π stacking, while the amide group facilitates strong hydrogen bonding (N-H···O=C), leading to an expected crystalline solid state at room temperature.
While no experimental melting point for the title compound is published, we can infer a likely range from its structural relatives. The parent compound, N-benzylbenzamide, has a melting point of 104-106 °C.[3] The introduction of a methoxy group, as seen in 3-methoxybenzamide (m.p. 132.5-135.5 °C), tends to increase the melting point due to enhanced polarity and potential for additional intermolecular interactions. Therefore, a melting point for N-benzyl-3-methoxybenzamide in the range of 100-140 °C is a reasonable estimation. Polymorphism, the ability to exist in multiple crystalline forms, is a known phenomenon in N-arylbenzamides and could result in different melting points depending on the crystallization conditions.[4]
Solubility and Lipophilicity (LogP)
Solubility is a critical factor for in-vitro assay development and for the formulation of drug candidates. The lipophilicity of a compound, often expressed as the logarithm of the octanol/water partition coefficient (LogP), is a key indicator of its solubility profile.
The predicted LogP of ~3.0 for N-benzyl-3-methoxybenzamide suggests that it is a lipophilic molecule with poor aqueous solubility. This is a common characteristic for aromatic amides.[3] Consequently, for experimental work, the compound is expected to be readily soluble in organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and moderately soluble in alcohols like ethanol and methanol. For aqueous-based biological assays, the use of co-solvents like dimethyl sulfoxide (DMSO) or ethanol will likely be necessary to achieve the desired concentrations.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural confirmation and purity assessment of N-benzyl-3-methoxybenzamide. While a full experimental dataset for this specific molecule is not available, the expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds.[2][5]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzyl and methoxy-benzoyl rings (typically in the 6.8-7.8 ppm range). A characteristic doublet for the benzylic methylene protons (CH₂) would likely appear around 4.6 ppm, coupled to the adjacent N-H proton. The amide proton (N-H) would present as a broad singlet or a triplet (if coupled to the CH₂) around 6.4-8.5 ppm. The methoxy group (OCH₃) would give a sharp singlet at approximately 3.8 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a signal for the amide carbonyl carbon around 167 ppm. Aromatic carbons would resonate in the 110-140 ppm region. The benzylic carbon is expected around 44 ppm, and the methoxy carbon around 55 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum should feature a strong absorption band for the amide C=O stretching vibration around 1640-1660 cm⁻¹. A sharp peak corresponding to the N-H stretch is expected in the region of 3300-3400 cm⁻¹. The C-H stretches of the aromatic rings will appear around 3000-3100 cm⁻¹, while the C-O stretch of the methoxy group will be visible around 1250 cm⁻¹ and 1040 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (241.29).
Experimental Protocols for Physical Property Determination
For researchers synthesizing or working with N-benzyl-3-methoxybenzamide, the following standard protocols can be employed for its characterization.
Protocol for Melting Point Determination
This protocol describes the use of a standard melting point apparatus.
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Sample Preparation: Ensure the sample is dry and finely powdered.
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
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Measurement:
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For an unknown compound, perform a rapid heating to get an approximate melting range.
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For a precise measurement, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic equilibrium solubility.
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Sample Preparation: Add an excess amount of solid N-benzyl-3-methoxybenzamide to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline, ethanol). The presence of undissolved solid is crucial.
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Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
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Sampling and Analysis: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
Visualized Workflows and Relationships
Structure-Property Relationship
The following diagram illustrates the key structural features of N-benzyl-3-methoxybenzamide and their influence on its core physical properties.
Caption: Key structural motifs of N-benzyl-3-methoxybenzamide and their corresponding impact on its physical properties.
Experimental Workflow for Characterization
The logical workflow for the synthesis and subsequent physical characterization of N-benzyl-3-methoxybenzamide is outlined below.
Caption: Standard experimental workflow from synthesis to the comprehensive physical characterization of a novel compound.
Conclusion
This technical guide consolidates the available information on the physical properties of N-benzyl-3-methoxybenzamide (CAS 82082-48-2). While specific experimental data remains scarce, a combination of theoretical predictions and comparative analysis with structurally related compounds provides a reliable preliminary profile. The outlined standard operating procedures for determining key properties such as melting point and solubility offer a practical framework for researchers. A thorough experimental characterization, following the workflows described herein, is imperative for any future development and application of this compound.
References
- (No direct scientific literature with comprehensive experimental data was found for CAS 82082-48-2 in the provided search results.
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Pharmaffiliates. N-Benzyl-3-methoxybenzamide.
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Sigma-Aldrich. 3-Methoxybenzamide 97%.
- Anbardana, S., et al.Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. The Royal Society of Chemistry, 2021.
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ChemicalBook. 3-Methoxybenzamide.
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BenchChem. Spectroscopic and Structural Elucidation of N-Benzoyl-N-(phenylmethyl)-benzamide: A Technical Overview.
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CymitQuimica. CAS 1485-70-7: N-Benzylbenzamide.
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MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
